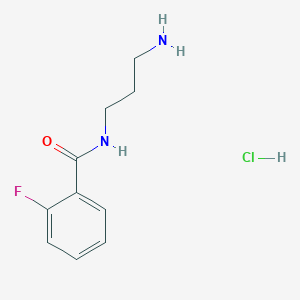

N-(3-aminopropyl)-2-fluorobenzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-aminopropyl)-2-fluorobenzamide hydrochloride is a chemical compound that features a benzamide core substituted with a fluorine atom and an aminopropyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-2-fluorobenzamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluorobenzoic acid and 3-aminopropylamine.

Amidation Reaction: The 2-fluorobenzoic acid is reacted with 3-aminopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-(3-aminopropyl)-2-fluorobenzamide.

Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of N-(3-aminopropyl)-2-fluorobenzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-aminopropyl)-2-fluorobenzamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzamide ring can be substituted by nucleophiles under appropriate conditions.

Amidation and Esterification: The amine group can participate in further amidation or esterification reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Amidation: Coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

Amidation: Formation of secondary or tertiary amides.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines or alcohols.

Applications De Recherche Scientifique

N-(3-aminopropyl)-2-fluorobenzamide hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is utilized in the development of functionalized polymers and materials with specific properties.

Chemical Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.

Industry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mécanisme D'action

The mechanism of action of N-(3-aminopropyl)-2-fluorobenzamide hydrochloride involves its interaction with specific molecular targets. The aminopropyl group allows for binding to proteins and enzymes, potentially inhibiting or modifying their activity. The fluorine atom can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(3-aminopropyl)methacrylamide hydrochloride

- (3-aminopropyl)triethoxysilane

- N-(3-aminopropyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride

Uniqueness

N-(3-aminopropyl)-2-fluorobenzamide hydrochloride is unique due to the presence of both a fluorine atom and an aminopropyl group. This combination provides distinct chemical properties, such as enhanced binding affinity and specificity, making it valuable for various applications in medicinal chemistry and materials science.

Activité Biologique

N-(3-aminopropyl)-2-fluorobenzamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₁₀H₁₄ClFN₂O, with a molecular weight of 232.68 g/mol. The compound features a benzamide structure characterized by the presence of a fluorine atom and an aminopropyl group, which significantly influence its reactivity and biological interactions.

Pharmacological Potential

This compound exhibits several pharmacological properties:

- Neurological Disorders : The compound has been studied for its potential effects on neurological disorders, acting as a building block for developing drugs targeting specific proteins or enzymes involved in these conditions. Its unique structure may enhance interactions with biological targets, making it valuable in drug discovery.

- Cell Culture Applications : Similar compounds have shown potential in pharmacological applications, including anti-inflammatory and anticancer activities. Research indicates that maintaining optimal pH levels can influence cellular metabolism and viability, highlighting the compound's significance in experimental setups.

While specific mechanisms for this compound are still under investigation, it is believed that its structural features allow it to interact effectively with various biological targets. This interaction may lead to modulation of biochemical pathways relevant to disease states.

Case Studies and Experimental Data

- In Vitro Studies : In studies focusing on similar benzamide derivatives, compounds have demonstrated significant activity against various cellular targets. For instance, compounds derived from similar structures have shown submicromolar activity against Plasmodium falciparum, indicating the potential for antimalarial applications .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the structure of benzamide derivatives can lead to enhanced biological activity. For example, the introduction of fluorine atoms has been shown to improve binding affinity and specificity towards biological targets .

- Comparative Analysis : A comparative analysis of this compound with other benzamide derivatives reveals that the presence of the fluorine atom significantly enhances its pharmacological profile compared to non-fluorinated analogs.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

N-(3-aminopropyl)-2-fluorobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c11-9-5-2-1-4-8(9)10(14)13-7-3-6-12;/h1-2,4-5H,3,6-7,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWBDBLRWANLAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.